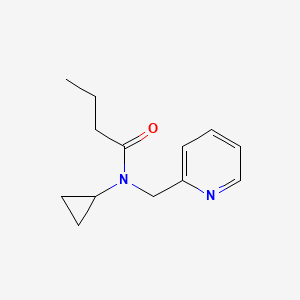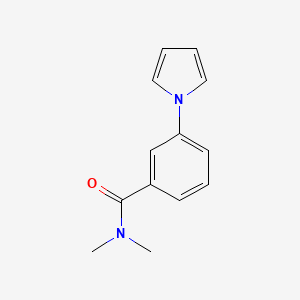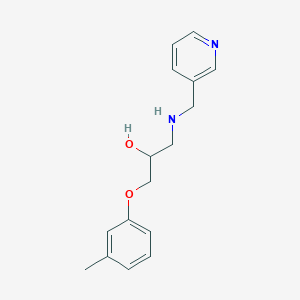
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical agent.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol involves its interaction with beta-2 adrenergic receptors. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol binds to these receptors and activates a signaling pathway that leads to the production of cyclic AMP (cAMP). Increased levels of cAMP lead to the relaxation of smooth muscle cells in the bronchi, resulting in bronchodilation. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol also stimulates the breakdown of glycogen in the liver, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to have a number of biochemical and physiological effects. In addition to its bronchodilatory and glucose-regulating effects, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol in lab experiments is its selectivity for beta-2 adrenergic receptors, which allows for the study of specific physiological processes such as bronchodilation and glucose metabolism. However, one limitation is that 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has not been extensively studied in vivo, and its long-term effects on human health are not well understood.
Zukünftige Richtungen
Future research on 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol could focus on its potential use as a therapeutic agent for the treatment of asthma, diabetes, and other diseases. Additional studies could explore the mechanism of action of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol and its effects on other physiological processes. Further research could also investigate the safety and efficacy of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol in vivo, with the goal of developing a pharmaceutical agent that could be used in clinical settings.
In conclusion, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical agent. Its ability to selectively activate beta-2 adrenergic receptors makes it a promising candidate for the treatment of asthma and other diseases. While additional research is needed to fully understand its mechanism of action and long-term effects on human health, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol represents an exciting area of research in the field of pharmacology.
Synthesemethoden
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with 3-bromopyridine to form 3-(3-methylphenoxy)pyridine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and sodium borohydride to form 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been studied for its potential use as a pharmaceutical agent due to its ability to interact with adrenergic receptors. Adrenergic receptors are involved in the regulation of various physiological processes, including cardiovascular function, metabolism, and the immune system. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to selectively activate beta-2 adrenergic receptors, which are involved in the regulation of bronchodilation and glucose metabolism.
Eigenschaften
IUPAC Name |
1-(3-methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-4-2-6-16(8-13)20-12-15(19)11-18-10-14-5-3-7-17-9-14/h2-9,15,18-19H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSYVLALTKYGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile](/img/structure/B7567312.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7567319.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7567327.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
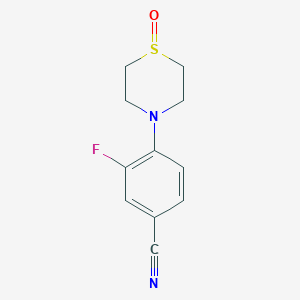
![N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
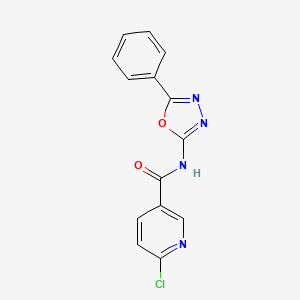
![N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7567347.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)
![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)

